REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2C2C(OC)=CC=CC=2OC)C2CCCCC2)CCCCC1.Br[C:47]1[CH:54]=[CH:53][C:50]([CH:51]=[O:52])=[C:49]([OH:55])[C:48]=1[F:56]>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[F:56][C:48]1[C:49]([OH:55])=[C:50]([CH:51]=[O:52])[CH:53]=[CH:54][C:47]=1[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:1.2.3,7.8.9|
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Name
|
|
Quantity
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33.2 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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237 mL
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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9.74 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1CCCCC1)C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC
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Name
|
|
Quantity
|
34.6 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=C(C=O)C=C1)O)F
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Name
|
|
Quantity
|
350 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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2.49 g
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Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 100° C. under argon atmosphere for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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to remove DME
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
The aqueous filtrate was set aside for further purification
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Type
|
WASH
|
Details
|
Then the solid was washed with ethyl acetate
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Type
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ADDITION
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Details
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The solid was added to a mixture of ethyl acetate and 1M hydrochloric acid
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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FILTRATION
|
Details
|
filtrated through celite
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Type
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EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1O)C=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |